![molecular formula C11H14N2O4S B1231098 S-(5-acetamido-2-hydroxyphenyl)cysteine](/img/structure/B1231098.png)
S-(5-acetamido-2-hydroxyphenyl)cysteine
Overview
Description
S-(5-acetamido-2-hydroxyphenyl)cysteine is a cysteine derivative in which the thiol hydrogen of cysteine is replaced by a 5-acetamido-2-hydroxyphenyl group. It has a role as a human xenobiotic metabolite. It is a cysteine derivative, an organic sulfide, a member of phenols and a member of acetamides. It derives from a paracetamol. It is a tautomer of a S-(5-acetamido-2-hydroxyphenyl)cysteine zwitterion.
Scientific Research Applications
Metabolism Studies
S-(5-acetamido-2-hydroxyphenyl)cysteine has been identified in studies exploring the metabolism of drugs like acetaminophen. Mrochek et al. (1974) used high-resolution liquid chromatography to analyze urinary samples from subjects who had ingested acetaminophen, identifying several metabolites including S-(5-acetamido-2-hydroxyphenyl)cysteine (Mrochek, Katz, Christie, & Dinsmore, 1974). This study provides valuable insights into the metabolic pathways of common analgesics and their interactions with the human body.
Antioxidant Potentials
Research has also explored the antioxidant properties of compounds structurally related to S-(5-acetamido-2-hydroxyphenyl)cysteine. Dinis, Maderia, & Almeida (1994) investigated the action of phenolic compounds such as acetaminophen, which shares structural similarities with S-(5-acetamido-2-hydroxyphenyl)cysteine, as inhibitors of lipid peroxidation and as radical scavengers (Dinis, Maderia, & Almeida, 1994).
Clinical Applications
In clinical settings, N-acetylcysteine, a compound related to S-(5-acetamido-2-hydroxyphenyl)cysteine, is widely used for various therapeutic purposes. Millea (2009) outlined its applications, including as an antidote for acetaminophen overdose and for the treatment of conditions like chronic obstructive pulmonary disease and polycystic ovary syndrome (Millea, 2009).
Diagnostic Applications
Na et al. (2016) developed a fluorescent probe for the rapid and selective detection of cysteine, a compound structurally similar to S-(5-acetamido-2-hydroxyphenyl)cysteine. This probe has potential applications in analytical chemistry and diagnostics (Na et al., 2016).
Protective Role in Drug-Induced Toxicity
Mast et al. (2017) conducted a study on dietary supplementation with cysteine in rats to prevent adverse outcomes from repeated doses of paracetamol. This research highlights the protective role of cysteine compounds in drug-induced toxicity (Mast, Pourpe, Voyard, Rémond, Migné, Centeno, Dardevet, Savary-Auzeloux, & Papet, 2017).
properties
IUPAC Name |
3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHICPSCVFRWDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(5-acetamido-2-hydroxyphenyl)cysteine | |
CAS RN |
37398-30-4 | |
Record name | S-[5-(Acetylamino)-2-hydroxyphenyl]cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37398-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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